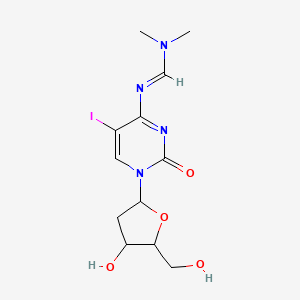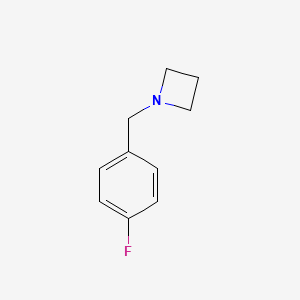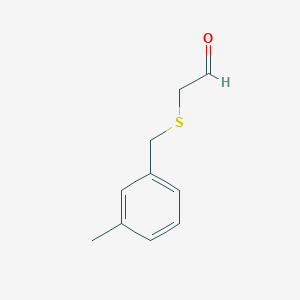
2-((3-Methylbenzyl)thio)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Methylbenzyl)thio)acetaldehyde is an organic compound with the molecular formula C10H12OS It is characterized by the presence of a thioether group attached to a benzyl ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylbenzyl)thio)acetaldehyde can be achieved through the direct anodic (thio)acetalization of aldehydes with thiols under neutral conditions. This method involves the electrochemical oxidation of aldehydes in the presence of thiols, resulting in the formation of thioacetals . Another approach involves the use of sodium hydrosulfide with alkyl halides to prepare thiols, which can then be reacted with aldehydes to form the desired compound .
Industrial Production Methods
These methods focus on minimizing waste and using sustainable reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
2-((3-Methylbenzyl)thio)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((3-Methylbenzyl)thio)acetic acid.
Reduction: Formation of 2-((3-Methylbenzyl)thio)ethanol.
Substitution: Formation of various substituted thioethers.
Scientific Research Applications
2-((3-Methylbenzyl)thio)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antifungal properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Methylbenzyl)thio)acetaldehyde involves its interaction with various molecular targets. The thioether group can participate in nucleophilic attacks, while the aldehyde group can undergo electrophilic reactions. These interactions can lead to the formation of stable thioacetals and other derivatives, which can exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methylbenzyl)thio)acetaldehyde
- 2-((3-Chlorobenzyl)thio)acetaldehyde
- 2-((3-Methoxybenzyl)thio)acetaldehyde
Uniqueness
2-((3-Methylbenzyl)thio)acetaldehyde is unique due to the presence of the 3-methyl substituent on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]acetaldehyde |
InChI |
InChI=1S/C10H12OS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-5,7H,6,8H2,1H3 |
InChI Key |
SBSMAJWZEHSZGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


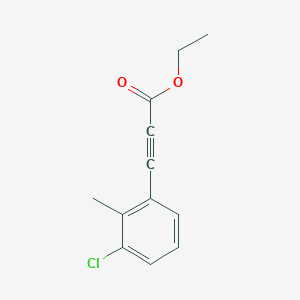
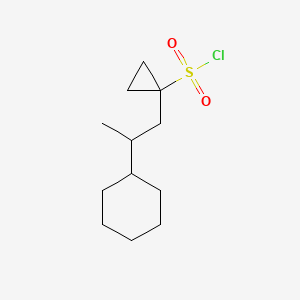
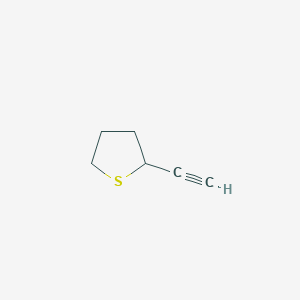
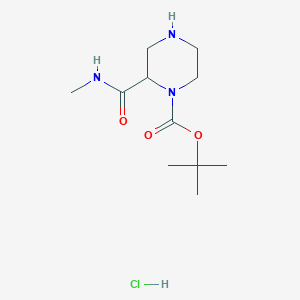
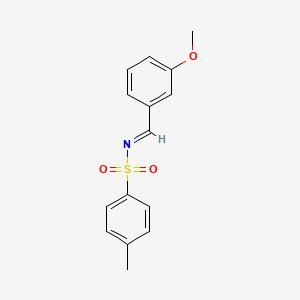
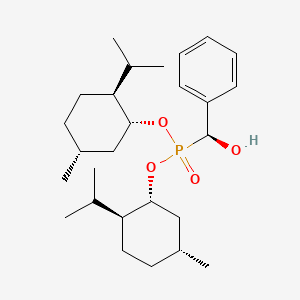
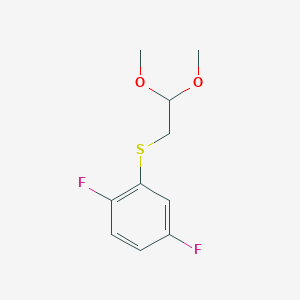
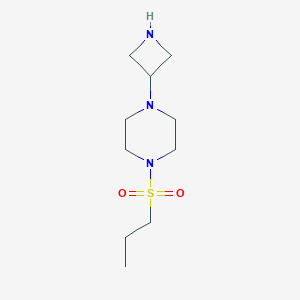
![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
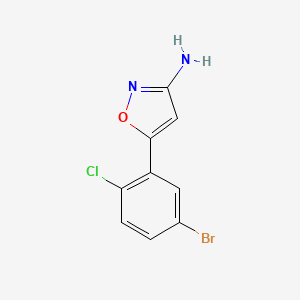
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
